molecular formula C25H20N4O4 B5888068 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid

6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid

Cat. No. B5888068
M. Wt: 440.4 g/mol
InChI Key: STQADSLJLWERKV-CVKSISIWSA-N
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Description

6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid (DTNB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTNB is a synthetic molecule that belongs to the family of triazine derivatives. It has been widely used in various fields of research, including biochemistry, pharmacology, and analytical chemistry.

Mechanism of Action

6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid reacts with thiol groups to form a yellow-colored product. The reaction involves the displacement of the thiol proton by the nitrogen atom of the triazine ring. The resulting product is a mixed disulfide that can be measured using spectrophotometry. The reaction is reversible, and the product can be reduced back to the thiol group using reducing agents such as dithiothreitol.
Biochemical and Physiological Effects:
6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid has also been shown to inhibit the activity of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and uric acid.

Advantages and Limitations for Lab Experiments

6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid has several advantages as a reagent in lab experiments. It is a stable and highly soluble compound that can be easily prepared in large quantities. It is also relatively inexpensive compared to other reagents used in biochemical assays. However, one of the limitations of 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid is that it reacts with other compounds in addition to thiol groups. This can lead to false-positive results in assays that rely on the measurement of thiol groups.

Future Directions

There are several future directions for research on 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid. One area of research is the development of new methods for the measurement of thiol groups in proteins. This could involve the development of new reagents that are more specific for thiol groups or the use of new techniques such as mass spectrometry.
Another area of research is the development of new applications for 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid. For example, 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid could be used as a reagent to study the interaction of drugs with other proteins in addition to plasma proteins. 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid could also be used as a reagent to study the redox state of cells and tissues.
Conclusion:
In conclusion, 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. It has been widely used in various fields of research, including biochemistry, pharmacology, and analytical chemistry. 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid reacts with thiol groups to form a yellow-colored product that can be measured using spectrophotometry. It has several advantages as a reagent in lab experiments, including its stability and solubility. However, it also has limitations, including its lack of specificity for thiol groups. There are several future directions for research on 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid, including the development of new methods for the measurement of thiol groups and the development of new applications for 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid.

Synthesis Methods

The synthesis of 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid involves the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde to form the imine group. The final product is purified by recrystallization to obtain a white crystalline powder.

Scientific Research Applications

6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid has been widely used in scientific research due to its unique properties. One of its most significant applications is in the field of biochemistry, where it is used as a reagent to measure the concentration of thiol groups in proteins. 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid reacts with thiol groups to form a yellow-colored product that can be measured using spectrophotometry. This method is commonly used to determine the concentration of reduced glutathione in cells and tissues.
6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid has also been used in pharmacology research to study the mechanism of action of drugs. It has been used as a model compound to study the interaction of drugs with plasma proteins. 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid reacts with plasma proteins to form a complex that can be measured using spectrophotometry. This method has been used to study the binding of drugs to plasma proteins and to determine the binding constants of drugs.

properties

IUPAC Name

6-[(E)-(5,6-diphenyl-1,2,4-triazin-3-yl)iminomethyl]-2,3-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-32-19-14-13-18(20(24(30)31)23(19)33-2)15-26-25-27-21(16-9-5-3-6-10-16)22(28-29-25)17-11-7-4-8-12-17/h3-15H,1-2H3,(H,30,31)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQADSLJLWERKV-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(E)-[(5,6-Diphenyl-1,2,4-triazin-3-YL)imino]methyl]-2,3-dimethoxybenzoic acid

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